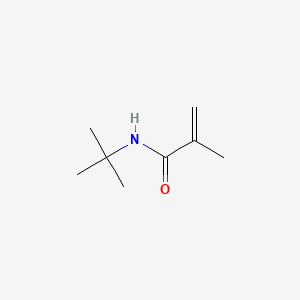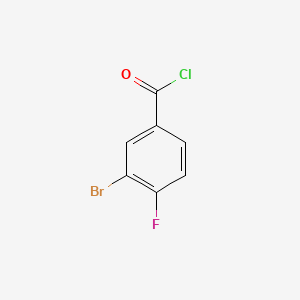
3-溴-4-氟苯甲酰氯
概述
描述
3-Bromo-4-fluorobenzoyl chloride is a useful research compound. Its molecular formula is C7H3BrClFO and its molecular weight is 237.45 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-4-fluorobenzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-4-fluorobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-fluorobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
3-溴-4-氟苯甲酰氯: 是一种用途广泛的有机合成试剂。 它在傅-克酰化反应中特别有用,可以将溴氟苯甲酰基引入芳香族化合物中 。这种反应对于合成复杂的、可以作为药物和农用化学品生产中间体的有机分子至关重要。
药物研究
在药物研究中,3-溴-4-氟苯甲酰氯被用于合成各种具有药理活性的分子。 它与不同胺和醇的反应性使其成为创建新候选药物的宝贵结构单元,特别是在抗炎和抗癌药物的开发中 。
材料科学
该化合物在材料科学中有着应用,特别是在新型聚合物和涂料的开发中。 它与各种有机和无机底物的反应能力可以创造具有特定性能的材料,例如提高耐热性和耐化学降解性 。
分析化学
3-溴-4-氟苯甲酰氯: 在分析化学中用作衍生化试剂。 它可以改变化学化合物,使其更容易被某些分析技术(如色谱法或质谱法)检测,从而提高分析的灵敏度和准确性 。
农用化学品研究
在农用化学品研究中,这种化合物用于开发新型杀虫剂和除草剂。 它的反应性可以被利用来创建针对特定害虫或杂草的化合物,有助于生产更有效、更环保的农用化学品 。
生物技术
生物技术应用包括在蛋白质和酶研究中使用3-溴-4-氟苯甲酰氯。它可以用来修饰肽和蛋白质,这对于理解它们的结构和功能至关重要。 这些知识对于生物技术产品的开发至关重要,例如工业过程中使用的酶 。
蛋白质组学
在蛋白质组学中,3-溴-4-氟苯甲酰氯用于标记蛋白质中的氨基酸。 这种标记有助于识别和量化复杂生物样本中的蛋白质,有助于发现疾病的生物标志物 。
放射合成
该化合物在放射合成领域也很重要,它被用于将氟-18(一种放射性同位素)引入有机分子中。 这对于创建正电子发射断层扫描 (PET) 成像中使用的示踪剂尤其重要,PET 成像是医学诊断中的一项强大工具 。
安全和危害
3-Bromo-4-fluorobenzoyl chloride is classified as a skin corrosive substance . It can cause severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
作用机制
Target of Action
The primary targets of 3-Bromo-4-fluorobenzoyl chloride are organic compounds with nucleophilic sites. These include amines, alcohols, and carboxylic acids. The compound acts as an acylating agent, transferring its acyl group (3-Bromo-4-fluorobenzoyl) to these targets .
Mode of Action
3-Bromo-4-fluorobenzoyl chloride interacts with its targets through nucleophilic acyl substitution reactions. The chloride ion is a good leaving group, which makes the carbon of the carbonyl group in the compound highly susceptible to nucleophilic attack. When a nucleophile, such as an amine or alcohol, attacks this carbon, it forms a tetrahedral intermediate. This intermediate then collapses, releasing the chloride ion and forming a new bond with the nucleophile .
Biochemical Pathways
The exact biochemical pathways affected by 3-Bromo-4-fluorobenzoyl chloride depend on the specific nucleophiles it reacts with. It’s commonly used in the synthesis of various organic compounds, including pharmaceuticals and dyes . The compound’s ability to introduce the 3-Bromo-4-fluorobenzoyl group into these molecules can significantly alter their properties and biological activities.
Pharmacokinetics
Its metabolism would likely involve the replacement of the chloride ion with various biological nucleophiles, potentially forming metabolites with different activities .
Result of Action
The molecular and cellular effects of 3-Bromo-4-fluorobenzoyl chloride’s action depend on the specific molecules it reacts with. By acylating biological nucleophiles, it can modulate the activities of proteins, alter the properties of small molecules, and potentially disrupt cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-4-fluorobenzoyl chloride. For instance, the compound is sensitive to moisture, as water is a strong nucleophile that can react with the compound, potentially reducing its efficacy . Furthermore, the compound’s reactivity might be influenced by the pH of its environment, as this can affect the nucleophilicity of potential targets .
生化分析
Biochemical Properties
3-Bromo-4-fluorobenzoyl chloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it can act as an acylating agent, reacting with nucleophilic groups such as amines and alcohols in proteins and enzymes. This interaction can lead to the formation of covalent bonds, thereby modifying the structure and function of the target biomolecules . The compound’s reactivity is attributed to the presence of the benzoyl chloride group, which is highly reactive towards nucleophiles.
Cellular Effects
The effects of 3-Bromo-4-fluorobenzoyl chloride on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, it can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 3-Bromo-4-fluorobenzoyl chloride exerts its effects through several mechanisms. One of the primary mechanisms is the covalent modification of biomolecules. The compound can form covalent bonds with nucleophilic groups in proteins and enzymes, leading to changes in their activity and function . This can result in enzyme inhibition or activation, depending on the specific target and the nature of the modification. Additionally, 3-Bromo-4-fluorobenzoyl chloride can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Bromo-4-fluorobenzoyl chloride in laboratory settings are influenced by its stability and degradation. The compound is relatively stable under ambient conditions, but it can degrade over time, especially in the presence of moisture or other reactive species . Long-term exposure to 3-Bromo-4-fluorobenzoyl chloride can lead to cumulative effects on cellular function, including changes in enzyme activity, gene expression, and metabolic pathways. These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Bromo-4-fluorobenzoyl chloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and changes in gene expression . Threshold effects may also be observed, where a specific dosage level triggers a significant change in cellular or physiological responses.
Metabolic Pathways
3-Bromo-4-fluorobenzoyl chloride is involved in several metabolic pathways. It can interact with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within the cell. These changes can have downstream effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 3-Bromo-4-fluorobenzoyl chloride within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can interact with specific binding proteins that facilitate its localization and accumulation in certain cellular compartments. These interactions can influence the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of 3-Bromo-4-fluorobenzoyl chloride is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the nucleus if it interacts with nuclear proteins or in the mitochondria if it targets mitochondrial enzymes. The localization of 3-Bromo-4-fluorobenzoyl chloride can affect its activity and function, influencing cellular processes and responses.
属性
IUPAC Name |
3-bromo-4-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHZOCIBMCWXCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217483 | |
| Record name | 3-Bromo-4-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672-75-3 | |
| Record name | 3-Bromo-4-fluorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-fluorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-4-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-fluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

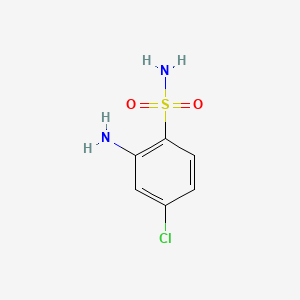

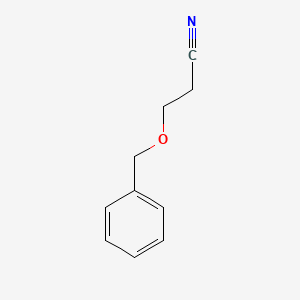
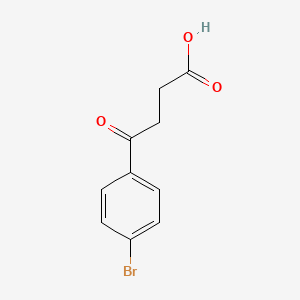
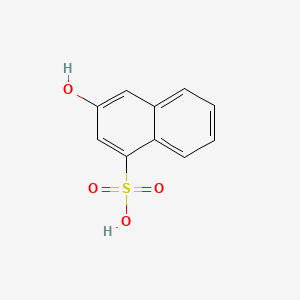

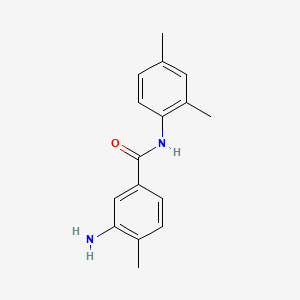



![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B1266041.png)
